NBD-Hydrazine

Beschreibung

The exact mass of the compound 4-Hydrazino-7-nitrobenzofurazan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

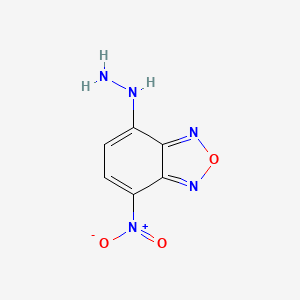

IUPAC Name |

(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O3/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6/h1-2,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZATVKONWVLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393326 | |

| Record name | 4-Hydrazino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90421-78-6 | |

| Record name | 4-Hydrazino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydrazino-7-nitrobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of NBD-Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-hydrazine), a crucial reagent in biomedical research and pharmaceutical development. This document details the underlying chemical principles, offers step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and high-purity production of this compound in a laboratory setting.

Introduction

This compound is a highly valuable heterocyclic compound characterized by its reactive hydrazine group and the fluorescent 7-nitro-2,1,3-benzoxadiazole (also known as nitrobenzofurazan or NBD) moiety.[1] The NBD group imparts fluorescent properties to the molecule, making it an excellent derivatizing agent for the sensitive detection and quantification of aldehydes and ketones.[1] Its applications span various fields, including the analysis of carbonyl compounds in biological samples, environmental monitoring, and as a building block in the synthesis of more complex molecules for drug discovery and diagnostics.[1][2]

This guide will focus on the most common and accessible method for this compound synthesis: the nucleophilic aromatic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and hydrazine hydrate. Furthermore, it will detail purification methodologies to achieve the high purity (>98%) required for most research and development applications.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with hydrazine.[3] This reaction is a nucleophilic aromatic substitution where the hydrazine acts as the nucleophile, displacing the chloride from the aromatic ring of NBD-Cl.

Experimental Protocol

The following protocol is a general guideline based on established procedures for the synthesis of related benzoxadiazole derivatives.[4][5] Optimization may be required based on laboratory conditions and reagent purity.

Materials:

-

4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

-

Hydrazine hydrate (a molar excess is recommended)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole (1 equivalent) in absolute ethanol.

-

Slowly add a molar excess of hydrazine hydrate to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for a period of 2 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

-

Dry the crude this compound product under vacuum.

Quantitative Data

The yield and purity of the synthesized this compound can vary depending on the reaction conditions. The table below summarizes typical data found in the synthesis of similar benzoxadiazole derivatives.

| Parameter | Value/Range | Reference |

| Starting Material | 4-chloro-7-nitro-2,1,3-benzoxadiazole | [4][5] |

| Reagent | Hydrazine Hydrate | [3] |

| Solvent | Absolute Ethanol | [4][5] |

| Reaction Time | 2 - 5 hours | [5] |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | [5] |

| Reported Yield | 60-90% (for analogous reactions) | [5] |

| Purity (crude) | Variable, requires purification | |

| Purity (after purification) | >98% (by HPLC) | [2][6] |

Purification of this compound

To achieve the high purity required for sensitive applications, the crude this compound product must be purified. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Experimental Protocol (General):

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture).

-

Hot filter the solution if any insoluble impurities are present.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Solvent Selection Data:

| Solvent/Solvent System | Suitability | Notes |

| Ethanol | Good | Often used for recrystallizing benzoxadiazole derivatives.[4] |

| Ethanol/Water | Good | The addition of water can decrease the solubility of this compound at lower temperatures, potentially improving yield. |

| Methanol | Potentially Suitable | Polarity is similar to ethanol. |

| Acetonitrile | Potentially Suitable | A polar aprotic solvent that may offer different solubility characteristics. |

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase.

Experimental Protocol (General):

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.

-

Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Eluent System Data:

| Stationary Phase | Eluent System (example) | Notes |

| Silica Gel | Hexane/Ethyl Acetate | A common solvent system for moderately polar compounds. The ratio can be adjusted to achieve optimal separation. |

| Silica Gel | Dichloromethane | Can be used alone or in combination with other solvents. |

| Silica Gel | Chloroform/Methanol | A more polar system for compounds that are not well-eluted with less polar solvents. |

Characterization and Purity Analysis

The identity and purity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of this compound.[2][6] A purity of >98% is typically required for most applications.

-

Spectroscopic Methods:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H, NO₂, aromatic C=C).

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: To determine the absorption spectrum of the NBD moiety.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the molecule.

-

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the compound.

Conclusion

The synthesis of this compound from NBD-Cl and hydrazine hydrate is a straightforward and accessible method for laboratory-scale production. Subsequent purification by recrystallization or column chromatography is essential to achieve the high purity necessary for its intended applications in research and development. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can reliably produce high-quality this compound for their scientific endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. NBD-H | 131467-87-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

NBD-Hydrazine: An In-Depth Technical Guide to its Physical and Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-Hydrazine (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) is a highly valuable fluorogenic reagent in the fields of biochemistry, analytical chemistry, and drug development. Its utility stems from its specific reactivity towards carbonyl compounds—aldehydes and ketones—transforming from a non-fluorescent molecule into a highly fluorescent hydrazone derivative. This property makes it an excellent tool for the sensitive detection and quantification of carbonyls in various biological and environmental samples. Carbonyl groups are often indicative of oxidative stress, metabolic processes, or the presence of certain pollutants, making this compound a key probe in these areas of study. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its reaction mechanism and analytical workflow.

Core Physical and Chemical Properties

This compound is a synthetic chemical compound with well-defined physical and chemical characteristics that are crucial for its application as a fluorescent probe.[1] These properties are summarized in the table below.

| Property | Value |

| Synonyms | NBD-H, 4-Hydrazino-7-nitrobenzofurazan, 4-Hydrazinyl-7-nitro-2,1,3-benzoxadiazole |

| CAS Number | 90421-78-6 |

| Molecular Formula | C₆H₅N₅O₃ |

| Molecular Weight | 195.14 g/mol |

| Appearance | Beige to brown or reddish-yellow to orange powder/crystals |

| Solubility | Soluble in DMSO (≥10 mg/ml) and chloroform; slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml) |

| Spectral Properties | Excitation Maximum (λex): ~468-470 nmEmission Maximum (λem): ~535-550 nm (after reaction with aldehydes/ketones) |

| Storage | Store at +4°C, protected from light and moisture. Stable for at least 2 years under these conditions.[1] |

Chemical Reactivity and Applications

The primary chemical reactivity of this compound lies in the nucleophilic addition of its hydrazine group to the electrophilic carbonyl carbon of aldehydes and ketones. This reaction, which typically occurs under acidic conditions, results in the formation of a stable, fluorescent hydrazone.[2] The NBD- moiety itself is the fluorophore, and its fluorescence is significantly enhanced upon conjugation.

This reactivity underpins the main applications of this compound:

-

Detection of Carbonyl Compounds: It is widely used for the detection and quantification of aldehydes and ketones in various samples, including biological fluids, tissues, and environmental samples.[3]

-

Analysis of Oxidative Stress: Carbonyl groups are introduced into proteins and lipids as a result of oxidative stress. This compound can be used to label these carbonylated biomolecules, serving as a sensitive marker for oxidative damage.[3]

-

HPLC Analysis: this compound is a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC). The resulting fluorescent hydrazones can be easily separated and quantified with high sensitivity using a fluorescence detector.[4]

-

Fluorescence Microscopy: The fluorescent nature of the NBD-hydrazones allows for the visualization of carbonyl-containing structures within cells and tissues.[3]

Experimental Protocols

Derivatization of Aldehydes and Ketones for HPLC Analysis

This protocol describes the general procedure for the derivatization of carbonyl compounds in a sample for subsequent analysis by HPLC.

Materials:

-

This compound solution (e.g., 1 mM in acetonitrile)

-

Sample containing aldehydes or ketones

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a fluorescence detector and a C18 column

Procedure:

-

Sample Preparation:

-

For biological fluids like plasma, precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.[1]

-

For other samples, ensure they are dissolved in a solvent compatible with the reaction, such as acetonitrile.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix the sample extract with the this compound solution. A molar excess of this compound is recommended to ensure complete derivatization.

-

Add a small amount of TFA to catalyze the reaction (e.g., to a final concentration of 0.025%).[4]

-

Incubate the reaction mixture at room temperature for 1 hour, protected from light.[4]

-

-

HPLC Analysis:

-

After incubation, the sample is ready for injection into the HPLC system.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (both often containing a small amount of TFA, e.g., 0.05%) is commonly employed. The exact gradient will depend on the specific analytes.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 550 nm.[4]

-

Detection of Protein Carbonylation

This protocol provides a method for the detection of carbonyl groups in proteins, which are markers of oxidative stress.

Materials:

-

Protein sample (e.g., cell lysate, purified protein)

-

This compound solution (e.g., 5 mM in DMSO)

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

Guanidine hydrochloride solution (e.g., 6 M)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence imaging system

Procedure:

-

Sample Preparation:

-

Adjust the protein concentration of the sample to 1-5 mg/mL in PBS.

-

-

Derivatization:

-

Add the this compound solution to the protein sample to a final concentration of approximately 1 mM.

-

Incubate the mixture for 2 hours at room temperature in the dark.

-

-

Protein Precipitation and Washing:

-

Precipitate the proteins by adding an equal volume of cold 20% TCA.

-

Incubate on ice for 15 minutes.

-

Centrifuge to pellet the protein. Discard the supernatant.

-

Wash the protein pellet with ethanol/ethyl acetate (1:1) to remove excess this compound. Repeat the wash step.

-

-

Resuspension and Analysis:

-

Resuspend the protein pellet in a suitable buffer for downstream analysis, such as 6 M guanidine hydrochloride for spectrophotometric quantification or SDS-PAGE sample buffer for gel analysis.

-

For SDS-PAGE, separate the proteins and visualize the fluorescently labeled carbonylated proteins using a fluorescence imager with appropriate filters for NBD.

-

Visualizations

Chemical Reaction Mechanism

The reaction between this compound and a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism to form a stable hydrazone.

Caption: Reaction of this compound with a carbonyl to form a fluorescent hydrazone.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the typical workflow for the analysis of carbonyl compounds using this compound derivatization followed by HPLC.

Caption: Workflow for carbonyl analysis using this compound and HPLC.

Conclusion

This compound is a powerful and versatile tool for the sensitive and specific detection of aldehydes and ketones. Its favorable chemical and physical properties, particularly its fluorogenic nature, make it indispensable for researchers in various scientific disciplines. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in the laboratory. As research into oxidative stress and metabolic diseases continues to grow, the importance of reliable methods for carbonyl detection, such as those employing this compound, will undoubtedly increase.

References

- 1. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]

- 2. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

NBD-Hydrazine: A Technical Guide to its Fluorescence Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-Hydrazine (NBD-H), is a fluorogenic reagent of significant interest in biological and chemical sciences.[1] Inherently non-fluorescent, NBD-H undergoes a condensation reaction with carbonyl compounds—specifically aldehydes and ketones—to form highly fluorescent hydrazone adducts. This "turn-on" fluorescence mechanism, rooted in the principles of Intramolecular Charge Transfer (ICT), makes NBD-H a powerful tool for the sensitive detection and quantification of carbonyls in various matrices, from environmental samples to complex biological systems.[2] This guide provides an in-depth exploration of the fluorescence mechanism, detailed photophysical properties, and comprehensive experimental protocols for the application of NBD-H.

The Core Fluorescence Mechanism

The fluorescence of NBD-H derivatives is governed by an Intramolecular Charge Transfer (ICT) process. The NBD (nitrobenzoxadiazole) scaffold is a classic example of a donor-acceptor fluorophore.

-

Electron Acceptor: The nitro group (-NO₂) at the 7-position is strongly electron-withdrawing, acting as the electron acceptor.

-

Electron Donor: The hydrazinyl group (-NHNH₂) at the 4-position serves as the electron donor.

In its unreacted state, this compound is either non-fluorescent or exhibits very weak fluorescence. The primary fluorescence activation event is its chemical reaction with a carbonyl group (aldehyde or ketone). This condensation reaction forms a stable hydrazone covalent bond.

The formation of the hydrazone significantly alters the electronic properties of the donor moiety. This modification enhances the efficiency of the ICT process upon photoexcitation. When the NBD-hydrazone molecule absorbs a photon of light, an electron is promoted from the highest occupied molecular orbital (HOMO), localized on the donor (the hydrazone group), to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor (the nitrobenzoxadiazole ring system). This excited state, characterized by a significant separation of charge, is highly emissive and relaxes by releasing a photon, resulting in strong fluorescence.

The fluorescence of NBD derivatives is also highly sensitive to the local microenvironment. In aqueous or highly polar solvents, the fluorescence is often quenched. However, in more hydrophobic (less polar) environments, the quantum yield of fluorescence increases significantly.[3] This solvatochromism is a key feature, making NBD-H a sensitive reporter of its binding environment, for instance, when labeling proteins.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on NBD-Hydrazine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies on the reactivity of 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (NBD-Hydrazine or NBD-H). A versatile fluorescent probe, NBD-H has been a cornerstone in the sensitive detection of aldehydes and ketones in various scientific domains. This document provides a comprehensive overview of its core reactivity, experimental protocols, and key quantitative data, presented for practical application in research and development.

Core Reactivity and Principles

This compound is a non-fluorescent molecule that reacts with carbonyl compounds, specifically aldehydes and ketones, to form highly fluorescent hydrazone derivatives.[1][2] This reaction forms the basis of its application as a fluorogenic labeling agent. The reaction is typically carried out under mild acidic conditions, and the resulting NBD-hydrazones exhibit strong fluorescence with excitation and emission maxima in the visible range, making them readily detectable with standard fluorescence instrumentation.[1][2][3]

The underlying mechanism involves the nucleophilic addition of the hydrazine moiety of NBD-H to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone, which possesses an extended π-conjugated system responsible for its fluorescent properties.

Quantitative Data on this compound Reactivity

The following tables summarize key quantitative data from early studies on the reactivity of this compound and the properties of the resulting hydrazones.

Table 1: Reaction Kinetics of this compound with Carbonyl Compounds

| Carbonyl Compound | Reaction Conditions | Pseudo-first-order Rate Constant (k') (min⁻¹) | Reference |

| Propionaldehyde | 0.0025% Trifluoroacetic acid in acetonitrile at 22 °C | 4.2 x 10⁻² | [2] |

Table 2: Photophysical Properties of NBD-Hydrazones

| Property | Value | Reference |

| Excitation Wavelength (λex) | 450 - 470 nm | [1][2] |

| Emission Wavelength (λem) | 535 nm (general), 548 - 580 nm (range) | [1][2][3] |

Table 3: Detection Limits of Carbonyl Compounds using this compound

| Carbonyl Compound | Method | Detection Limit | Reference |

| Propionaldehyde | HPLC with fluorescence detection | 35.0 fmol | [1][2] |

| Heptan-4-one | HPLC with fluorescence detection | 673 fmol | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the derivatization of carbonyl compounds, based on early literature.

Synthesis of 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (this compound)

Materials:

-

4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

-

Hydrazine hydrate (85% or other specified concentration)

-

Absolute ethanol

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole in absolute ethanol in a round-bottom flask.

-

Cautiously add hydrazine hydrate to the solution with stirring. The reaction is typically exothermic.

-

After the initial reaction subsides, reflux the mixture for a specified period (e.g., several hours) to ensure complete reaction.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product. This may involve recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.

-

Characterize the final product using standard analytical techniques (e.g., melting point, NMR, IR, and mass spectrometry) to confirm its identity and purity.

Derivatization of Carbonyl Compounds with this compound for HPLC Analysis

The following protocol is adapted from a method used for the determination of raspberry ketone in a fragrance mist, demonstrating a typical application of NBD-H for the analysis of a ketone.

Materials:

-

Sample containing the carbonyl compound

-

This compound solution (e.g., in acetonitrile)

-

Trifluoroacetic acid (TFA) or other suitable acid catalyst

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a fluorescence detector and a reversed-phase C18 column

Procedure:

-

Sample Preparation: Prepare a solution of the sample containing the carbonyl compound in a suitable solvent (e.g., acetonitrile).

-

Derivatization Reaction:

-

In a reaction vial, mix the sample solution with a solution of this compound in acetonitrile.

-

Add a small amount of trifluoroacetic acid to catalyze the reaction (e.g., to a final concentration of 0.025%).

-

Incubate the reaction mixture at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 20 minutes) to ensure complete derivatization.

-

-

HPLC Analysis:

-

After cooling the reaction mixture, inject an aliquot into the HPLC system.

-

Separate the NBD-hydrazone derivative on a reversed-phase C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Detect the fluorescent derivative using an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 550 nm.

-

-

Quantification: Create a standard curve by derivatizing known concentrations of the target carbonyl compound and analyzing them under the same HPLC conditions. Use this curve to determine the concentration of the carbonyl compound in the sample.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the synthesis of this compound and its use in carbonyl derivatization.

Caption: Reaction of this compound with a carbonyl compound to form a fluorescent hydrazone.

Conclusion

The early studies on this compound laid a robust foundation for its widespread use as a highly sensitive fluorescent labeling agent for aldehydes and ketones. Its straightforward reactivity, coupled with the strong fluorescence of the resulting hydrazone products, has made it an invaluable tool in analytical chemistry, biochemistry, and environmental science. The quantitative data and experimental protocols outlined in this guide provide a practical starting point for researchers looking to employ this compound in their own studies. Further research into the reactivity of NBD-H with a broader range of carbonyl compounds and a more precise determination of the quantum yields of various NBD-hydrazones would further enhance the utility of this important reagent.

References

Solubility of NBD-Hydrazine: A Technical Guide for Researchers

Introduction

NBD-Hydrazine (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a highly valuable fluorescent probe extensively used in biomedical and chemical research. As an aldehyde- and ketone-reactive reagent, it plays a crucial role in the sensitive detection and quantification of carbonyl compounds in various biological and environmental samples.[1] The successful application of this compound is fundamentally dependent on its proper dissolution, making a thorough understanding of its solubility characteristics in different solvents essential for designing robust and reproducible experiments. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative data from various suppliers and literature to provide a comparative overview. It is important to note that factors such as compound purity, solvent quality, and the use of solubility aids like sonication or heating can influence these values.

| Solvent | Concentration | Molar Equivalent | Conditions / Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Not specified | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | ~220.1 mM | Requires sonication. The use of new, non-hygroscopic DMSO is recommended for best results. | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.1 - 1.0 mg/mL | Not specified | Slightly soluble | [2] |

| Water (H₂O) | 10 mg/mL | ~44.0 mM | Requires sonication, warming, and heating to 60°C. | [3] |

| Ethanol | Soluble | Not specified | Qualitative data; specific concentration not provided. | [4] |

| Chloroform | Soluble | Not specified | Qualitative data; specific concentration not provided. | [5] |

Solvent Selection Workflow for this compound Applications

Choosing the right solvent is critical and depends heavily on the intended downstream application. The workflow below provides a logical process for selecting an appropriate solvent system for this compound.

Caption: Workflow for selecting a suitable solvent for this compound.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following protocol can be used to determine the solubility of this compound by visual inspection. This method is adapted from standard laboratory procedures for assessing chemical solubility.[6][7]

Materials:

-

This compound powder

-

Selected solvent of high purity (e.g., DMSO, Acetonitrile, Ethanol)

-

Analytical balance

-

Calibrated pipettes

-

Clear glass or appropriate plastic vials (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Ultrasonic bath

-

Water bath or heating block (optional, for elevated temperature testing)

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 5 mg) and place it into a clean, dry vial.

-

Initial Solvent Addition: Add a small, precise volume of the chosen solvent to the vial to achieve a high target concentration (e.g., add 100 µL for a target of 50 mg/mL).

-

Mixing at Room Temperature: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes. Visually inspect the solution against a well-lit, contrasting background to check for undissolved particles.[7]

-

Assisted Dissolution (If Necessary):

-

Sonication: If the compound is not fully dissolved, place the sealed vial in an ultrasonic bath for 10-15 minute intervals.[6] After sonication, vortex again and visually inspect for dissolution.

-

Heating: If solubility is still limited, the vial can be gently warmed (e.g., to 37°C or 60°C).[3][6] Use caution, as elevated temperatures can potentially degrade the compound. After heating, vortex and inspect.

-

-

Determining Solubility:

-

If Dissolved: If a clear solution is obtained, the solubility is at least the concentration prepared (e.g., ≥50 mg/mL).

-

If Not Dissolved: If particles remain, add a known additional volume of solvent to dilute the concentration (e.g., add another 100 µL to achieve 25 mg/mL). Repeat the mixing steps (vortex, sonication) until the solid is fully dissolved. The solubility is recorded as the highest concentration at which a clear solution is formed.

-

-

Documentation: Record the final concentration, the solvent used, and the methods required for dissolution (e.g., "Soluble at 25 mg/mL in Ethanol with 10 minutes of sonication").

Safety Precautions:

-

Always handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any work.[8]

References

- 1. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbd-h [chembk.com]

- 5. 4-Hydrazino-7-nitro-2,1,3-benzoxadiazol - CAS-Number 90421-78-6 - Order from Chemodex [chemodex.com]

- 6. benchchem.com [benchchem.com]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. tcichemicals.com [tcichemicals.com]

NBD-Hydrazine: A Technical Guide to its Spectroscopic Properties and Application in Carbonyl Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-Hydrazine (4-hydrazino-7-nitrobenzofurazan) is a highly sensitive fluorescent probe utilized for the detection and quantification of aldehydes and ketones, collectively known as carbonyl compounds. Its utility stems from its reaction with carbonyl groups to form stable, highly fluorescent hydrazone adducts. This property makes it an invaluable tool in fields such as biochemistry, cell biology, and drug development for the assessment of oxidative stress, a condition often characterized by an increase in carbonyl-containing biomolecules. This technical guide provides an in-depth overview of the excitation and emission maxima of this compound, detailed experimental protocols for its use, and its application in studying cellular signaling pathways related to oxidative stress.

Spectroscopic Properties of this compound Adducts

Upon reaction with aldehydes or ketones, this compound forms a hydrazone derivative that exhibits strong fluorescence. The excitation and emission maxima of these adducts are influenced by the solvent environment, a phenomenon known as solvatochromism. Generally, the NBD moiety is sensitive to the polarity of its microenvironment, showing variations in its spectral properties.[1]

| Carbonyl Compound | Solvent | Excitation Maximum (nm) | Emission Maximum (nm) |

| Aldehydes/Ketones (general) | - | 468 | 535[2] |

| Acetone | Methanol | 493 | 552[3] |

| NBD-labeled Serotonin Analog I | Tetrahydrofuran | 465 | 525 |

| NBD-labeled Serotonin Analog I | Acetone | 465 | 530 |

| NBD-labeled Serotonin Analog I | Isopropanol | 465 | 532 |

| NBD-labeled Serotonin Analog I | Ethanol | 465 | 535 |

| NBD-labeled Serotonin Analog I | Methanol | 465 | 540 |

| NBD-labeled Serotonin Analog I | Dimethyl Sulfoxide (DMSO) | 465 | 545 |

Table 1: Excitation and emission maxima of this compound adducts in various solvents. The data for NBD-labeled Serotonin Analog I is included to illustrate the solvatochromic effect on the NBD fluorophore.

Experimental Protocols

The following protocols provide a general framework for the derivatization of carbonyl compounds with this compound and subsequent analysis. Optimization may be required for specific applications.

Derivatization of Carbonyl Compounds in Solution

This protocol is suitable for the quantification of aldehydes and ketones in various samples.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as ethanol or acetonitrile.

-

Prepare a catalyst solution, typically a mild acid such as 0.1% (v/v) trifluoroacetic acid (TFA) in the reaction solvent. The reaction can also be performed in acidic media like hydrochloric acid.[3]

-

-

Derivatization Reaction:

-

To your sample containing carbonyl compounds, add an excess of the this compound stock solution.

-

Add the catalyst to initiate the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37-60°C) for a sufficient duration (e.g., 30-60 minutes) to ensure complete derivatization. The reaction should be carried out in the dark to prevent photobleaching of the fluorophore.

-

-

Analysis:

-

The resulting fluorescent NBD-hydrazones can be analyzed by various methods, including:

-

Detection of Protein Carbonylation

Protein carbonylation is a common marker of oxidative stress. This compound can be used to label carbonylated proteins for detection and quantification.

-

Sample Preparation:

-

Prepare protein extracts from cells or tissues in a suitable lysis buffer.

-

Determine the protein concentration of the extracts using a standard protein assay.

-

-

Derivatization of Protein Carbonyls:

-

To a known amount of protein (e.g., 10-50 µg), add a solution of this compound (final concentration typically in the low millimolar range).

-

The reaction is often carried out in the presence of a mild acid catalyst and a denaturing agent (e.g., SDS) to expose carbonyl groups within the protein structure.

-

Incubate the mixture at a controlled temperature for 1-2 hours in the dark.

-

-

Removal of Excess this compound:

-

Precipitate the labeled proteins using an equal volume of cold trichloroacetic acid (TCA).

-

Centrifuge to pellet the proteins and wash the pellet several times with ethanol/ethyl acetate (1:1, v/v) to remove unreacted this compound.

-

Resuspend the protein pellet in a suitable buffer (e.g., guanidine hydrochloride solution for spectrophotometric analysis or SDS-PAGE sample buffer for electrophoresis).

-

-

Analysis:

-

Spectrophotometry: The amount of incorporated this compound can be quantified by measuring the absorbance of the resuspended protein pellet.

-

SDS-PAGE and Fluorescence Imaging: Separate the labeled proteins by one- or two-dimensional gel electrophoresis and visualize the carbonylated proteins using a fluorescence imager.

-

Western Blotting: After SDS-PAGE, transfer the proteins to a membrane and probe with an anti-NBD antibody for immunodetection.

-

Signaling Pathways and Experimental Workflows

Oxidative Stress and Protein Carbonylation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. ROS can damage cellular macromolecules, including proteins, leading to the formation of carbonyl groups. This protein carbonylation can alter protein function and contribute to cellular dysfunction and disease. This compound is a key tool for detecting this hallmark of oxidative stress.

Experimental Workflow for Protein Carbonylation Analysis

The following diagram illustrates a typical workflow for the detection and quantification of carbonylated proteins using this compound.

Ferroptosis and Lipid Peroxidation

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[7][8][9][10] Lipid peroxidation generates a variety of reactive aldehydes and ketones that can modify proteins and other biomolecules.[11] While this compound is a general probe for carbonyls, its application in the context of ferroptosis allows for the detection of the downstream consequences of lipid peroxidation. Recent studies have utilized fluorescent probes, including those with hydrazide functionalities, to image peroxynitrite, a reactive species that can induce lipid peroxidation during ferroptosis.[12][13]

Conclusion

This compound is a versatile and sensitive fluorescent probe for the detection of carbonyl compounds. Its application extends from the general assessment of oxidative stress through protein carbonylation to the investigation of specific cell death pathways like ferroptosis. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers to employ this compound in their studies. Further optimization of these protocols for specific experimental systems will ensure accurate and reproducible results, contributing to a deeper understanding of the roles of carbonyl stress in health and disease.

References

- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative Profiling of Protein Carbonylations in Ferroptosis by an Aniline-Derived Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profiling of Protein Carbonylations in Ferroptosis by Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of bishydrazide-based fluorescent probes for the imaging of cellular peroxynitrite (ONOO−) during ferroptosis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Development of bishydrazide-based fluorescent probes for the imaging of cellular peroxynitrite (ONOO-) during ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of NBD-Hydrazine: A Technical Guide to a Versatile Carbonyl Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-Hydrazine (4-hydrazino-7-nitrobenzofurazan), a derivative of the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD), has emerged as a cornerstone reagent in the sensitive detection and quantification of carbonyl compounds. Its historical development is rooted in the need for fluorescent probes that can efficiently label aldehydes and ketones, which are often biomarkers for oxidative stress and various disease states. This technical guide provides an in-depth exploration of the historical context, synthesis, experimental protocols, and applications of this compound as a critical tool in biomedical research and diagnostics.

Historical Perspective and Core Principles

The utility of this compound stems from the foundational work on NBD-chloride (4-chloro-7-nitrobenzofurazan) as a fluorogenic labeling agent for amines. The subsequent development of hydrazine-containing NBD derivatives provided a selective tool for targeting carbonyl groups. The core principle of this compound's function lies in its reaction with aldehydes and ketones to form stable, highly fluorescent hydrazones. This reaction transforms the weakly fluorescent this compound into a product with a strong fluorescence signal, making it an excellent "turn-on" probe. This fluorogenic property, combined with the favorable spectral characteristics of the NBD fluorophore, allows for sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Physicochemical and Spectral Properties

This compound is a solid at room temperature and possesses a molecular weight of 195.14 g/mol .[1] The key feature of this compound is its fluorescence. The unreacted probe exhibits minimal fluorescence, but upon reaction with carbonyl compounds, the resulting NBD-hydrazone displays strong fluorescence with excitation and emission maxima in the visible range, typically around 468 nm and 535 nm, respectively.[2][3] These spectral properties are advantageous as they minimize interference from autofluorescence often encountered in biological samples when using UV-excitable probes.

Data Presentation: Quantitative Analysis of NBD-Hydrazones

The following tables summarize the key quantitative data for this compound and its derivatives, providing a comparative overview for researchers.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₅O₃ | [1] |

| Molecular Weight | 195.14 g/mol | [1] |

| Appearance | Orange to Brown powder/crystal | |

| Excitation Max (λex) | ~468 nm | [2][3] |

| Emission Max (λem) | ~535 nm | [2][3] |

Table 2: Spectral Properties and Detection Limits of NBD-Hydrazone Derivatives

| Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Detection Limit | Analytical Method | Reference |

| Benzaldehyde | ~470 | 530-570 | 200 pg | HPLC-Fluorescence | [4] |

| Benzaldehyde | Not Specified | Not Specified | 5 ng/spot | TLC-Fluorodensitometry | [4] |

| Acetone derivative | 493 | 552 | Not Specified | Spectrofluorometry (in MeOH) | [5][6] |

| Generic Aldehydes/Ketones | ~470 | ~560 | Not Specified | HPLC-Fluorescence | [6] |

Table 3: Quantum Yields of NBD Derivatives

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| NBD-labeled opioids | Ethyl acetate/Ethanol | Maximum | [7] |

| NBD-labeled opioids | Heptane/Water | Minimal | [7] |

| BDP-aliphatic hydrazone | Dioxane | 0.11 | [8] |

| BDP-aromatic hydrazone | Dioxane | 0.21 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide step-by-step protocols for its synthesis and use in labeling carbonyl compounds.

Synthesis of this compound from NBD-Chloride

This protocol describes the synthesis of this compound via nucleophilic aromatic substitution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with hydrazine.

Materials:

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Hydrazine hydrate

-

Chloroform

-

Methanol

-

Nitrogen gas

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve NBD-Cl in chloroform in a round-bottom flask.

-

Slowly add a solution of hydrazine hydrate in methanol to the NBD-Cl solution while stirring.

-

Allow the reaction to proceed at room temperature. The progress can be monitored by the formation of a precipitate.

-

After the reaction is complete, filter the precipitate.

-

Wash the collected solid with a suitable solvent, such as benzene, to remove any unreacted starting material.

-

Dry the product under a stream of nitrogen gas at room temperature.

-

Store the synthesized this compound in a tightly sealed container, under a nitrogen atmosphere, and refrigerated to prevent degradation.

Derivatization of Carbonyl Compounds with this compound for HPLC Analysis

This protocol outlines the procedure for labeling aldehydes and ketones in a sample prior to HPLC-fluorescence analysis.

Materials:

-

Sample containing carbonyl compounds

-

This compound solution (freshly prepared in methanol-water, e.g., 3:1 v/v)

-

Acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid)

-

Reaction vials

-

Heating block or water bath

-

HPLC system with a fluorescence detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

-

Sample Preparation: Prepare the sample solution in a suitable solvent. For biological samples, protein precipitation and extraction may be necessary.

-

Derivatization Reaction:

-

In a reaction vial, mix the sample solution with an excess of the freshly prepared this compound solution.

-

Add a small amount of acid catalyst to facilitate the reaction.

-

Seal the vial and heat the mixture at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 30 minutes for aldehydes, up to 2 hours for ketones). The optimal time and temperature may need to be determined empirically for specific analytes.

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After the incubation period, cool the reaction mixture to room temperature.

-

The sample can be directly injected into the HPLC system or may require further processing, such as extraction or dilution, depending on the sample matrix and concentration of the analyte.

-

-

HPLC Analysis:

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

Separate the NBD-hydrazones using a suitable reversed-phase column and a gradient elution program.

-

Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., λex ≈ 470 nm, λem ≈ 530-560 nm).

-

Quantify the carbonyl compounds by comparing the peak areas to those of known standards.

-

Mandatory Visualizations

Experimental Workflow: Synthesis and Derivatization

Caption: Workflow for this compound synthesis and its use in carbonyl derivatization.

Signaling Pathway: Lipid Peroxidation and Protein Carbonylation

Caption: this compound detects carbonyls from lipid peroxidation and protein oxidation.

Applications in Research and Drug Development

This compound has found widespread application in various fields of biomedical research and is a valuable tool for drug development professionals.

-

Biomarker of Oxidative Stress: Protein carbonylation and lipid peroxidation are key indicators of oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. This compound allows for the sensitive quantification of carbonyl stress in biological samples such as plasma, tissues, and cell lysates.[9]

-

Detection of Malondialdehyde (MDA): MDA is a major product of lipid peroxidation and a widely used biomarker of oxidative damage. This compound serves as a derivatization reagent for the sensitive detection of MDA by HPLC.[2]

-

Analysis of Advanced Glycation End Products (AGEs): AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids and are involved in the pathogenesis of diabetes and its complications. Some AGEs contain carbonyl groups and can be detected using this compound.

-

Drug Discovery and Development: By providing a reliable method to quantify oxidative stress, this compound can be used to evaluate the efficacy of antioxidant therapies and to screen for compounds that modulate carbonyl stress.

Conclusion

The historical development of this compound has provided researchers with a powerful and versatile tool for the investigation of carbonyl-containing molecules. Its excellent fluorogenic properties, coupled with well-established analytical methods, have solidified its role in the study of oxidative stress and its associated pathologies. The detailed protocols and compiled data in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals, enabling further advancements in our understanding and treatment of a wide range of diseases.

References

- 1. 4-Hydrazino-7-nitrobenzofurazan | C6H5N5O3 | CID 3526612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Hydrazino-7-nitrobenzofurazan | 90421-78-6 [chemicalbook.com]

- 4. scilit.com [scilit.com]

- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to NBD-Hydrazine for Labeling Reducing Sugars in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of glycobiology, the precise analysis of carbohydrates is paramount to understanding their diverse roles in biological processes, from cell signaling to pathogenesis. The inherent lack of chromophores in glycans necessitates derivatization with fluorescent labels for sensitive detection and quantification. NBD-Hydrazine (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) has emerged as a valuable tool for this purpose. This technical guide provides a comprehensive overview of the application of this compound for the fluorescent labeling of reducing sugars, offering detailed methodologies, quantitative data, and visual workflows to aid researchers in their glycobiological studies.

This compound is a fluorescent probe that reacts with the aldehyde and ketone groups present in the open-ring form of reducing sugars.[1][2] This reaction forms a stable hydrazone linkage, attaching the fluorescent NBD moiety to the carbohydrate. The labeling reagent itself is non-fluorescent, but the resulting hydrazones exhibit strong fluorescence, enabling highly sensitive detection in techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Core Principles of this compound Labeling

The fundamental principle behind this compound labeling lies in the nucleophilic addition-elimination reaction between the hydrazine group of the dye and the carbonyl group (aldehyde or ketone) of the reducing sugar. This reaction is typically carried out in an acidic environment which catalyzes the formation of a hydrazone.[2][3] The resulting NBD-labeled glycan can then be readily detected and quantified using fluorescence detectors.

Chemical and Physical Properties of this compound

A thorough understanding of the properties of this compound is crucial for its effective application.

| Property | Value | Reference |

| Formal Name | 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole | [1] |

| Synonyms | NBDH, NBD-H | [1] |

| CAS Number | 90421-78-6 | [1] |

| Molecular Formula | C₆H₅N₅O₃ | [1] |

| Molecular Weight | 195.1 g/mol | [1] |

| Excitation Maximum (λex) | ~468-470 nm | [1] |

| Emission Maximum (λem) | ~535-550 nm | [1] |

| Appearance | Orange to brown powder/crystal | [4] |

| Solubility | Soluble in DMSO (≥10 mg/ml), slightly soluble in PBS (pH 7.2, 0.1-1 mg/ml) | [1] |

| Storage | -20°C, protect from light and moisture | [1][5] |

| Stability | ≥ 4 years when stored at -20°C | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experimental stages of glycan analysis using this compound, from glycan release to purification of the labeled product.

Release of N-Glycans from Glycoproteins by Hydrazinolysis

Hydrazinolysis is a chemical method used to release both N- and O-linked glycans from glycoproteins.[6]

Materials:

-

Lyophilized glycoprotein sample

-

Anhydrous hydrazine

-

Saturated sodium bicarbonate solution

-

Acetic anhydride

-

Dowex 50W-X2 resin (H⁺ form)

-

Screw-cap reaction vials

-

Heating block

-

Rotary evaporator

-

Cold trap

Procedure:

-

Place 2 mg of the lyophilized glycoprotein sample into a screw-cap reaction vial.

-

Add 200 µL of anhydrous hydrazine to the vial. Caution: Anhydrous hydrazine is highly toxic and explosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.

-

Seal the vial tightly and heat at 100°C for 10 hours in a heating block.

-

After cooling, remove the anhydrous hydrazine in vacuo using a rotary evaporator connected to a cold trap.

-

To the dried residue, add 200 µL of saturated sodium bicarbonate solution and 8 µL of acetic anhydride. Incubate on ice for 30 minutes to re-N-acetylate the amino groups.

-

Add Dowex 50W-X2 resin to the reaction mixture to remove cations.

-

Elute the glycans with deionized water and lyophilize.

Fluorescent Labeling of Reducing Sugars with this compound

This protocol describes the derivatization of released glycans with this compound.

Materials:

-

Released glycan sample (lyophilized)

-

This compound solution (e.g., 50 mM in DMSO)[7]

-

Trifluoroacetic acid (TFA)

-

Acetonitrile

-

Reaction vials

-

Heating block or water bath

Procedure:

-

Dissolve the lyophilized glycan sample in a suitable volume of deionized water.

-

In a reaction vial, combine the glycan solution with the this compound solution. A molar excess of the labeling reagent is typically used. For example, for a 1.7 µM glycan solution, 250 µM this compound can be used.

-

Add TFA to the mixture to catalyze the reaction. A final concentration of 0.025% TFA in acetonitrile has been reported.

-

Incubate the reaction mixture at room temperature for 1 hour or at a slightly elevated temperature (e.g., 40-50°C) for 30-120 minutes to ensure complete derivatization.[8][9]

-

The resulting solution containing the NBD-labeled glycans is now ready for purification.

Purification of this compound Labeled Glycans

Purification is essential to remove excess this compound and other reaction components that can interfere with subsequent analysis. Solid-phase extraction (SPE) is a commonly used method.[10]

Materials:

-

NBD-labeled glycan reaction mixture

-

SPE cartridge (e.g., C18)

-

Acetonitrile

-

Deionized water

-

Vacuum manifold or centrifuge for SPE

Procedure:

-

Condition the C18 SPE cartridge by washing with acetonitrile followed by deionized water.

-

Load the NBD-labeled glycan reaction mixture onto the conditioned cartridge.

-

Wash the cartridge with a low concentration of acetonitrile in water to remove excess, unreacted this compound and salts. The hydrophilic NBD-labeled glycans will be retained on the stationary phase.

-

Elute the NBD-labeled glycans from the cartridge using a higher concentration of acetonitrile in water.

-

Dry the eluted sample in a vacuum centrifuge. The purified NBD-labeled glycans are now ready for analysis by HPLC or other methods.

Quantitative Data and Performance

The performance of a fluorescent label is critical for obtaining reliable quantitative data. This section summarizes key performance indicators for this compound and compares it with other common fluorescent labels for glycan analysis.

Detection Limits

The detection limit is a crucial parameter for analyzing low-abundance glycans.

| Analyte | Method | Detection Limit | Reference |

| Benzaldehyde-NBD hydrazone | HPLC with fluorescence detection | 200 pg | [11] |

| Propionaldehyde-NBD hydrazone | HPLC with fluorescence detection | 35 fmol | |

| Dansylhydrazine-derivatized carbohydrates | Capillary Electrophoresis with LIF | 100 amol | [12] |

Note: Detection limits for this compound labeled glycans are expected to be in a similar femtomole to picomole range, depending on the specific glycan and the analytical instrumentation.

Comparison with Other Fluorescent Labels

The choice of fluorescent label can significantly impact the sensitivity of detection in both fluorescence and mass spectrometry.

| Label | FLR Sensitivity | MS Sensitivity | Key Advantages | Key Disadvantages |

| This compound | Good | Moderate | High reactivity, stable hydrazone linkage. | Less data available on MS performance compared to others. |

| 2-Aminobenzamide (2-AB) | Baseline | Low | Well-established, good for relative quantification.[13] | Poor ionization efficiency in MS.[14][15] |

| Procainamide (ProA) | ~15-fold higher than 2-AB | ~30-fold higher than 2-AB | High fluorescence and MS signal.[14][15] | |

| RapiFluor-MS (RF-MS) | ~4-fold higher than 2-AB | ~68-fold higher than 2-AB | Excellent MS sensitivity for low-abundance glycans.[13] | Higher cost. |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in this compound labeling of reducing sugars.

Caption: Mechanism of this compound labeling of a reducing sugar.

Caption: Workflow for N-glycan analysis using this compound.

Conclusion

This compound serves as a robust and sensitive fluorescent label for the analysis of reducing sugars in glycobiology. Its high reactivity towards carbonyl groups and the strong fluorescence of the resulting hydrazones make it a valuable reagent for the detection and quantification of glycans from complex biological samples. This technical guide has provided a detailed overview of the principles, protocols, and performance characteristics of this compound. By following the outlined methodologies and considering the comparative data, researchers can effectively integrate this compound into their workflows to advance their understanding of the critical roles of glycosylation in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. adipogen.com [adipogen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Analysis of reducing sugars as their chromophoric hydrazones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. agilent.com [agilent.com]

- 15. ludger.com [ludger.com]

Methodological & Application

NBD-Hydrazine Cell Staining Protocol for Detection of Cellular Carbonyl Groups

For Researchers, Scientists, and Drug Development Professionals

Application Notes

NBD-Hydrazine (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a fluorescent probe that serves as a valuable tool for the detection and quantification of carbonyl groups, specifically aldehydes and ketones, within cellular environments. This reagent is particularly useful for assessing oxidative stress, as lipid peroxidation and other oxidative damage pathways lead to the formation of reactive carbonyl species.

This compound itself is weakly fluorescent. However, upon reaction with aldehydes and ketones, it forms stable, highly fluorescent hydrazone adducts.[1][2] This "turn-on" fluorescent property allows for sensitive detection with a high signal-to-noise ratio. The resulting fluorescence can be visualized and quantified using fluorescence microscopy and other fluorescence-based detection methods.

The excitation and emission maxima of the NBD-hydrazone adducts are approximately 468 nm and 535 nm, respectively, making them compatible with standard fluorescein (FITC) filter sets.[1] The probe is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in phosphate-buffered saline (PBS).[1]

This document provides a detailed step-by-step protocol for staining fixed cells with this compound to detect and quantify cellular aldehydes and ketones, key indicators of oxidative stress.

Signaling Pathway and Experimental Workflow

The underlying principle of this protocol is the chemical reaction between this compound and cellular aldehydes or ketones. These carbonyl groups are often generated as byproducts of cellular processes such as lipid peroxidation, where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes. This process is a hallmark of oxidative stress and is implicated in various pathological conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound cell staining protocol.

| Parameter | Value | Reference(s) |

| This compound Stock Solution | 10-50 mM in DMSO | [1][3] |

| This compound Working Concentration | 10-100 µM in PBS | |

| Cell Fixation | 4% Paraformaldehyde (PFA) in PBS | [4] |

| Fixation Time | 15-20 minutes at room temperature | [4] |

| Permeabilization | 0.1% Triton X-100 in PBS | [4] |

| Permeabilization Time | 10-15 minutes at room temperature | [4] |

| Staining Incubation Time | 30-60 minutes | |

| Staining Temperature | Room temperature, protected from light | |

| Excitation Wavelength | ~468 nm | [1] |

| Emission Wavelength | ~535 nm | [1] |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Dissolve 2.27 mg of this compound (MW: 227.18 g/mol ) in 1 mL of anhydrous DMSO.

-

Aliquot and store at -20°C, protected from light. The stock solution is stable for up to one month at -20°C and for up to six months at -80°C.[5]

-

-

4% Paraformaldehyde (PFA) in PBS:

-

Dissolve 4 g of PFA in 100 mL of 1X PBS.

-

Heat to 60°C while stirring to dissolve.

-

Add a few drops of 1 M NaOH to clarify the solution.

-

Cool to room temperature and adjust the pH to 7.4.

-

Filter through a 0.22 µm filter. Prepare this solution fresh.

-

-

Permeabilization Buffer (0.1% Triton X-100 in PBS):

-

Add 100 µL of Triton X-100 to 100 mL of 1X PBS and mix well.

-

-

Wash Buffer:

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Cell Culture and Treatment (for Positive Control)

-

Seed cells on sterile glass coverslips in a petri dish or in a multi-well plate suitable for microscopy.

-

Culture cells to the desired confluency (typically 60-80%).

-

Positive Control: To induce the formation of cellular aldehydes, treat the cells with a known oxidative stress inducer. For example, incubate the cells with 100-500 µM hydrogen peroxide (H₂O₂) in complete culture medium for 1-2 hours.

-

Negative Control: Incubate a separate set of cells with the vehicle control (e.g., complete culture medium without the inducer).

This compound Staining Protocol

-

Cell Fixation:

-

Carefully remove the culture medium from the cells.

-

Gently wash the cells twice with 1X PBS.

-

Add freshly prepared 4% PFA in PBS to cover the cells.

-

Incubate for 15-20 minutes at room temperature.[4]

-

-

Washing:

-

Aspirate the PFA solution.

-

Wash the cells three times with 1X PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 0.1% Triton X-100 in PBS to the fixed cells.

-

Incubate for 10-15 minutes at room temperature.[4]

-

-

Washing:

-

Aspirate the permeabilization buffer.

-

Wash the cells three times with 1X PBS for 5 minutes each.

-

-

This compound Staining:

-

Prepare the this compound working solution by diluting the 10 mM stock solution to a final concentration of 10-100 µM in 1X PBS. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Add the this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Final Washes:

-

Aspirate the staining solution.

-

Wash the cells three to five times with 1X PBS for 5 minutes each to remove unbound probe.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Seal the edges of the coverslip with nail polish.

-

Visualize the cells using a fluorescence microscope equipped with a suitable filter set for NBD/FITC (Excitation: ~468 nm, Emission: ~535 nm).[1]

-

Image Acquisition and Analysis

-

Acquire images using consistent settings (e.g., laser power, exposure time, gain) for all samples (negative control, positive control, and experimental samples).

-

Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, CellProfiler).

-

The fluorescence intensity is proportional to the amount of cellular aldehydes and ketones. Compare the fluorescence intensity between control and treated cells to assess the level of oxidative stress.

Mandatory Visualization

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive hydrazine detection and quantification with a fluorescent benzothiadiazole sensor: selective lipid droplets and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Derivatization with NBD-Hydrazine in HPLC-FLD

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-Hydrazine) as a pre-column derivatization reagent for the sensitive determination of carbonyl compounds (aldehydes and ketones) by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Introduction

This compound is a highly effective fluorogenic labeling reagent for the analysis of compounds containing aldehyde or ketone functional groups.[1] Analytes that lack a native chromophore or fluorophore can be derivatized with this compound to form highly fluorescent hydrazone derivatives.[2] These derivatives can then be readily detected at picomolar levels using HPLC-FLD. The reaction is typically rapid and results in stable derivatives suitable for chromatographic separation.[2] The NBD moiety provides favorable fluorescence properties, with excitation and emission maxima in the visible range, minimizing interference from common matrix components.[3][4]

Principle of the Reaction:

This compound reacts with the carbonyl group of an aldehyde or ketone in an acidic medium via a nucleophilic addition-elimination reaction to form a stable, fluorescent NBD-hydrazone.[3]

General Experimental Workflow

The overall process involves sample preparation, derivatization with this compound, chromatographic separation of the resulting NBD-hydrazones, and their detection by a fluorescence detector.

References

- 1. Aldehydes determination in edible oil samples employing 1-Naphthalenyl hydrazine as derivatizing agent followed by HPLC-FLD | Semantic Scholar [semanticscholar.org]

- 2. scilit.com [scilit.com]

- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. caymanchem.com [caymanchem.com]

NBD-Hydrazine: Application Notes and Protocols for Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NBD-Hydrazine (4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole) as a fluorescent probe for the detection of carbonyl groups in confocal microscopy. This powerful tool is particularly valuable for investigating cellular oxidative stress, lipid peroxidation, and apoptosis.

Introduction

This compound is a versatile, cell-permeant fluorescent probe that reacts specifically with aldehydes and ketones to form stable, highly fluorescent hydrazone adducts.[1][2] This reactivity makes it an excellent tool for detecting and quantifying the accumulation of carbonyl groups on proteins and lipids, which is a key indicator of oxidative damage within cells.[3][4] The probe itself is weakly fluorescent, but upon reaction with carbonyls, it exhibits a significant increase in fluorescence, providing a high signal-to-noise ratio for imaging.[5]

Key Applications in Confocal Microscopy